

LDC4297 Hydrochloride vs. Roscovitine: A Comparative Guide to Kinase Selectivity

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Compound of Interest		
Compound Name:	LDC4297 hydrochloride	
Cat. No.:	B10798903	Get Quote

In the landscape of kinase inhibitors, precision is paramount. For researchers in oncology, virology, and neurobiology, the ability of a small molecule to selectively inhibit its intended target while sparing off-target kinases is a critical determinant of its therapeutic potential and research utility. This guide provides a detailed comparison of the kinase selectivity of two prominent cyclin-dependent kinase (CDK) inhibitors: **LDC4297 hydrochloride** and roscovitine.

At a Glance: Key Differences in Selectivity

LDC4297 hydrochloride emerges as a highly selective and potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] In contrast, roscovitine, an older and more broadly characterized compound, exhibits activity against a wider range of CDKs.[4][5][6] This fundamental difference in their selectivity profiles dictates their applications in research and potential as therapeutic agents.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **LDC4297 hydrochloride** and roscovitine against a panel of key kinases, providing a quantitative measure of their respective potencies and selectivities.



Kinase Target	LDC4297 hydrochloride IC50	Roscovitine IC50
CDK7	0.13 nM[1][2]	0.49 μM - 0.51 μM[7][8]
CDK1/cdc2	53.7 nM[9]	0.65 μM - 2.69 μM[4][7]
CDK2	6.4 nM[9]	0.7 μM - 0.88 μM[4][8]
CDK5	10% control @ 1μM[10]	0.16 μM - 0.2 μM[4][11]
CDK9	>1.71 μM[9]	~0.79 µM - 3.2 µM[7]
CDK4	>10 μM[9]	>100 μM[7][11]
CDK6	>10 μM[9]	>100 μM[7][11]
ERK1	Not specified	34 μM[11]
ERK2	Not specified	14 μM[11]

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.

Deep Dive into Selectivity Profiles

LDC4297 Hydrochloride: A Precision Tool for Targeting CDK7

LDC4297 hydrochloride is distinguished by its exceptional potency and selectivity for CDK7. [1][2][3] Kinome-wide profiling against over 330 kinases has demonstrated its high degree of selectivity.[12] While it does exhibit some activity against CDK2 and CDK1, the inhibitory concentrations are significantly higher than for CDK7, indicating a substantial selectivity window.[9] This precise targeting of CDK7, a key regulator of transcription and the cell cycle, makes **LDC4297 hydrochloride** a valuable tool for dissecting the specific roles of this kinase in various biological processes.[12][13][14]

Roscovitine: A Broader Spectrum CDK Inhibitor

Roscovitine, also known as seliciclib, is a purine analog that acts as an ATP-competitive inhibitor of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, with IC50 values

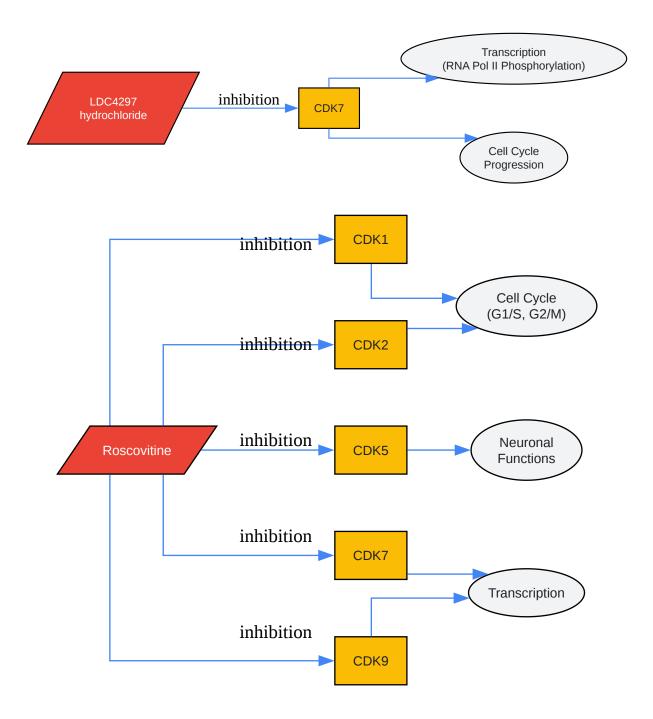


in the sub-micromolar range.[5][6][7][15] It is notably a poor inhibitor of CDK4 and CDK6.[5][11] While often referred to as a selective CDK inhibitor, its activity across multiple CDKs gives it a broader mechanism of action compared to **LDC4297 hydrochloride**.[5][16] This multi-targeted approach can be advantageous in certain therapeutic contexts but may lead to more off-target effects in research applications where target specificity is crucial. Interestingly, studies have also identified pyridoxal kinase as a non-kinase target of roscovitine.[16]

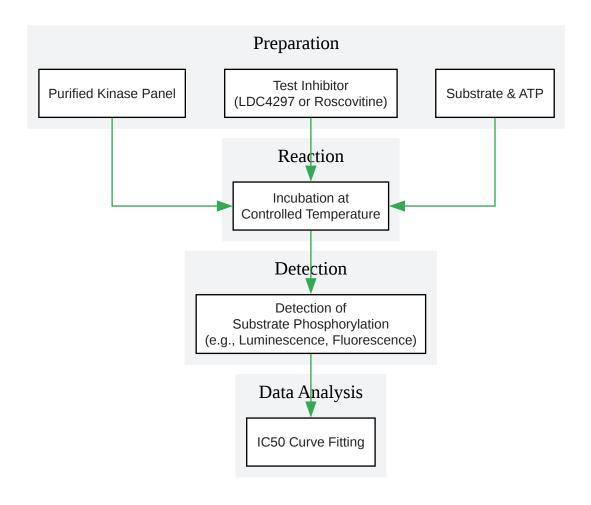
Signaling Pathways and Mechanisms of Action

The distinct selectivity profiles of **LDC4297 hydrochloride** and roscovitine translate to different impacts on cellular signaling pathways.









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